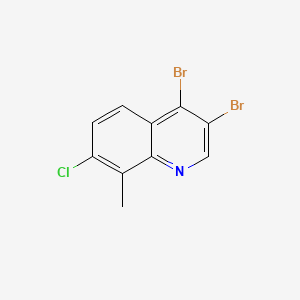

3,4-Dibromo-7-chloro-8-methylquinoline

Description

Structure

3D Structure

Properties

CAS No. |

1211717-53-1 |

|---|---|

Molecular Formula |

C10H6Br2ClN |

Molecular Weight |

335.423 |

IUPAC Name |

3,4-dibromo-7-chloro-8-methylquinoline |

InChI |

InChI=1S/C10H6Br2ClN/c1-5-8(13)3-2-6-9(12)7(11)4-14-10(5)6/h2-4H,1H3 |

InChI Key |

TUAXFMGYVPZCBV-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC2=C(C(=CN=C12)Br)Br)Cl |

Synonyms |

7-Chloro-3,4-dibromo-8-methylquinoline |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3,4 Dibromo 7 Chloro 8 Methylquinoline

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 3,4-Dibromo-7-chloro-8-methylquinoline identifies 7-chloro-8-methylquinoline (B132762) as the pivotal precursor. The synthetic challenge is thus twofold: first, the efficient construction of the 7-chloro-8-methylquinoline core, and second, the regioselective dibromination at the C3 and C4 positions of the pyridine (B92270) ring.

Synthesis of 7-Chloro-8-methylquinoline Intermediates

The construction of the 7-chloro-8-methylquinoline skeleton is most effectively achieved through classic quinoline (B57606) syntheses, such as the Skraup or Doebner-von Miller reactions, which involve the cyclization of an aniline (B41778) derivative. The requisite starting material for this approach is 2-methyl-3-chloroaniline.

The synthesis of 2-methyl-3-chloroaniline can be initiated from o-nitrotoluene. Chlorination of o-nitrotoluene, catalyzed by ferric chloride, yields 2-chloro-6-nitrotoluene. chemicalbook.comguidechem.com Subsequent reduction of the nitro group is required to produce the target aniline. A common method for this reduction involves using iron powder in the presence of hydrochloric acid. chemicalbook.com Another established procedure utilizes stannous chloride in concentrated sulfuric acid to reduce 2-chloro-6-nitrotoluene, affording 2-methyl-3-chloroaniline upon heating and subsequent workup. prepchem.com A patent also describes a method using polysulfides to reduce 6-chloro-2-nitrotoluene, which after distillation, yields high-purity 3-chloro-2-methylaniline. google.com

With 2-methyl-3-chloroaniline in hand, the quinoline ring system can be constructed. A patented method describes the reaction of 2-methyl-3-chloroaniline with acrolein in the presence of a monobasic inorganic acid (like HCl or HBr) and a dehydrogenation reagent to yield 7-chloro-8-methylquinoline. This approach avoids the use of sulfuric acid, which is typical in traditional Skraup syntheses.

Table 1: Synthesis of 2-methyl-3-chloroaniline

| Starting Material | Reagents | Key Steps | Product | Ref. |

|---|

Regioselective Halogenation Approaches

The introduction of two bromine atoms specifically at the C3 and C4 positions of the 7-chloro-8-methylquinoline core is the most critical and challenging step. The electronic nature of the quinoline ring, with the pyridine moiety being electron-deficient and the benzene (B151609) ring being comparatively electron-rich, dictates the regiochemical outcome of electrophilic substitution.

Direct Electrophilic Bromination and Chlorination of Quinoline Derivatives

Direct electrophilic halogenation of quinoline typically occurs on the more electron-rich benzene ring, favoring positions C5 and C8. Bromination of 8-substituted quinolines, such as 8-methoxyquinoline, with molecular bromine has been shown to yield the 5-bromo derivative as the sole product. researchgate.net The bromination of 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924) often results in a mixture of 5,7-dibromo derivatives. researchgate.net

To achieve substitution on the electron-poor pyridine ring (positions C3 and C4), the reaction conditions must be altered. Electrophilic substitution at the C3 position of quinoline can be achieved, but often requires harsh conditions and may lack selectivity. The presence of the 8-methyl group and 7-chloro substituent will influence the electron density and steric accessibility of the quinoline nucleus, but substitution on the pyridine ring remains challenging via direct electrophilic attack.

N-Halosuccinimide Mediated Halogenation Protocols

N-Halosuccinimides, particularly N-Bromosuccinimide (NBS), are versatile and milder reagents for bromination. wikipedia.org They can participate in both radical and electrophilic pathways. For electrophilic aromatic bromination, NBS is often used with an acid catalyst or in a polar solvent to enhance the electrophilicity of the bromine. organic-chemistry.org The use of NBS in dimethylformamide (DMF) has been noted to provide high para-selectivity in the bromination of electron-rich aromatic compounds. wikipedia.org

For the target molecule, using NBS could offer a more controlled approach to bromination. The reaction of 7-methylquinoline (B44030) with NBS can be used to synthesize 8-bromo-7-methylquinoline, indicating that substitution on the benzene ring is still favored under certain conditions. However, a regioselective aromatic bromination of activated aromatic compounds has been achieved using NBS in the presence of tetrabutylammonium (B224687) bromide. organic-chemistry.org Achieving 3,4-dibromination would likely require specific catalytic conditions to overcome the inherent reactivity preferences of the quinoline ring.

Table 2: N-Bromosuccinimide (NBS) in Aromatic Bromination

| Substrate Type | Reagents/Conditions | Selectivity Outcome | Ref. |

|---|---|---|---|

| Electron-rich aromatics (phenols, anilines) | NBS, DMF | High para-selectivity | wikipedia.org |

| Activated aromatic compounds | NBS, Tetrabutylammonium bromide | Highly regioselective | organic-chemistry.org |

| Various aromatics | NBS, Mandelic acid, H₂O | Highly regioselective | organic-chemistry.org |

| 7-Methylquinoline | NBS, Radical initiator (AIBN) | Allylic/Benzylic Bromination (Wohl-Ziegler) | wikipedia.org |

Metal-Catalyzed C-H Halogenation Strategies

Modern synthetic chemistry has increasingly turned to transition metal-catalyzed C-H activation for the regioselective functionalization of heterocycles. mdpi.com This approach offers a powerful alternative to traditional electrophilic substitution. Various metals, including palladium, rhodium, iridium, and copper, have been employed. acs.orgresearchgate.net

For quinolines, C-H activation strategies often utilize the nitrogen atom as an intrinsic directing group, typically favoring functionalization at the C8 position. nih.gov To achieve halogenation at other positions, this inherent directivity must be overridden or a different strategy employed. For instance, C-H functionalization of quinoline N-oxides can direct reactions to the C8 position with rhodium and iridium catalysts or to the C2 position. mdpi.comresearchgate.net

A metal-free protocol using trihaloisocyanuric acids has been developed for the regioselective C5-halogenation of 8-substituted quinolines. rsc.orgrsc.org This method is effective for chlorination, bromination, and iodination. While this highlights the power of modern methods to control regioselectivity at the benzenoid ring, achieving functionalization at C3 and C4 would likely require a different catalytic system, possibly involving a removable directing group or a specific ligand-metal combination that favors activation of the pyridine ring C-H bonds.

Electrophilic Cyclization Methods

An alternative strategy to construct the di-halogenated quinoline core is through an electrophilic cyclization reaction. This method builds the halogenated pyridine ring onto an existing benzene precursor. One such approach involves the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines. nih.govresearchgate.net

In this method, an appropriately substituted aniline is first coupled with an alkyne. The resulting N-(2-alkynyl)aniline is then treated with an electrophilic halogen source, such as bromine (Br₂), iodine (I₂), or iodine monochloride (ICl). nih.govnih.gov The electrophile adds to the alkyne, triggering a cyclization onto the aniline ring, which, after rearomatization, yields a 3-haloquinoline. To generate a 3,4-dihaloquinoline, one could envision starting with a pre-halogenated N-(2-alkynyl)aniline or using a di-halogenated alkyne, although this significantly increases precursor complexity. This method is particularly powerful for installing a halogen at the C3 position under mild conditions, a task that is difficult using classical electrophilic substitution. nih.govamazonaws.com

Sequential Halogenation and Orthogonal Reactivity Control

The synthesis of this compound necessitates a carefully designed sequential halogenation strategy. The order of introduction of the halogen atoms is critical to achieving the desired substitution pattern due to the directing effects of the substituents on the quinoline ring. A plausible synthetic approach would likely commence with a pre-functionalized quinoline, such as 7-chloro-8-methylquinoline.

The introduction of bromine atoms at the C3 and C4 positions would then be the subsequent steps. The electronic nature of the quinoline ring, a fusion of a benzene and a pyridine ring, influences the reactivity towards electrophilic substitution. acs.org The pyridine ring is generally less reactive than the benzene ring towards electrophiles. However, the presence of the activating methyl group at C8 and the deactivating, ortho-, para-directing chloro group at C7 will modulate the reactivity of the carbocyclic ring.

Orthogonal reactivity control is paramount in preventing the formation of undesired isomers. This can be achieved by leveraging different reaction mechanisms or protecting groups. For instance, the introduction of the first bromine atom could proceed via an electrophilic aromatic substitution. The conditions for this reaction, such as the choice of brominating agent (e.g., Br₂, N-bromosuccinimide) and catalyst (e.g., Lewis acids), would need to be carefully selected to favor substitution at either the C3 or C4 position. Subsequent functionalization would then target the remaining open position. The ability to perform regioselective palladium-catalyzed cross-coupling reactions on halogenated heteroarenes offers another avenue for controlled functionalization. nih.gov

One potential strategy for achieving regioselectivity in the functionalization of multiply halogenated quinolines involves the use of temporary protecting groups like trimethylsilyl (B98337) entities. epfl.ch These groups can direct metallation to a specific position, allowing for the introduction of a substituent, after which the protecting group can be removed.

A proposed, though not yet experimentally verified, synthetic pathway could involve the initial synthesis of 7-chloro-8-methylquinoline, followed by a regioselective bromination. The challenge lies in controlling the position of the first bromination. The literature on the halogenation of 8-substituted quinolines suggests that C5 is a common site of electrophilic attack. researchgate.netrsc.org Therefore, directing the bromination to the C3 or C4 position would likely require specific reaction conditions or the use of a directing group.

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is a critical aspect of developing a viable synthesis for this compound. Key parameters that require careful tuning include the choice of solvent, temperature, reaction time, and the nature of the catalyst. The goal is to maximize the yield of the desired product while minimizing the formation of byproducts.

For halogenation reactions, the solvent can have a profound effect on the regioselectivity and reaction rate. Solvents ranging from non-polar (e.g., carbon tetrachloride) to polar aprotic (e.g., acetonitrile (B52724), DMF) and protic (e.g., acetic acid) have been employed in quinoline synthesis. researchgate.netresearchgate.netresearchgate.net The selection of the appropriate solvent will depend on the specific brominating agent and the substrate.

Temperature is another crucial variable. While some halogenation reactions can be performed at room temperature, others may require heating to achieve a reasonable reaction rate. rsc.orgresearchgate.net However, higher temperatures can also lead to decreased selectivity and the formation of undesired side products. scielo.br Therefore, a systematic study to identify the optimal temperature for each halogenation step is necessary.

The choice of catalyst is also pivotal. For electrophilic bromination, Lewis acids such as FeCl₃ or AlCl₃ are often used to activate the brominating agent. In the context of modern synthetic methods, palladium-catalyzed cross-coupling reactions offer a powerful tool for the introduction of substituents with high precision. nih.govnih.govgoogle.com The selection of the palladium catalyst and the corresponding ligand can significantly influence the outcome of the reaction.

To illustrate the importance of optimization, consider the following hypothetical data for the bromination of a substituted quinoline:

| Entry | Brominating Agent | Solvent | Temperature (°C) | Yield of 3-bromo isomer (%) | Yield of 4-bromo isomer (%) |

|---|---|---|---|---|---|

| 1 | NBS | CCl₄ | 80 | 25 | 15 |

| 2 | Br₂ | CH₃COOH | 25 | 40 | 30 |

| 3 | NBS | CH₃CN | 60 | 35 | 20 |

| 4 | Br₂ | DMF | 25 | 55 | 10 |

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for complex molecules. researchgate.netnih.govijpsjournal.comacs.org For the synthesis of this compound, several green chemistry aspects can be considered to minimize the environmental impact.

One key area is the use of greener solvents. Traditional halogenation reactions often employ hazardous solvents like carbon tetrachloride or chloroform. researchgate.net Green alternatives include water, ethanol, or ionic liquids, which have been shown to be effective in various quinoline syntheses. researchgate.netijpsjournal.com Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. ijpsjournal.commdpi.com

The choice of reagents and catalysts also plays a crucial role. Atom-economical reactions, where most of the atoms of the reactants are incorporated into the final product, are highly desirable. The use of catalytic amounts of reagents instead of stoichiometric amounts can significantly reduce waste. For instance, employing a recyclable catalyst would be a significant step towards a greener process. acs.org

Furthermore, minimizing the number of synthetic steps through the development of one-pot or multicomponent reactions is a central tenet of green chemistry. researchgate.netrsc.org While a one-pot synthesis of a polysubstituted quinoline like the target compound is challenging, it represents a long-term goal for synthetic chemists.

The following table summarizes some green chemistry approaches applicable to quinoline synthesis:

| Green Chemistry Principle | Application in Quinoline Synthesis | Potential Benefit |

|---|---|---|

| Use of Greener Solvents | Employing water, ethanol, or ionic liquids. researchgate.netijpsjournal.com | Reduced toxicity and environmental impact. |

| Energy Efficiency | Microwave-assisted synthesis. ijpsjournal.commdpi.com | Shorter reaction times and lower energy consumption. |

| Use of Catalysts | Employing recyclable solid acid catalysts or nanocatalysts. acs.orgmdpi.com | Reduced waste and potential for catalyst reuse. |

| Atom Economy | Designing multicomponent reactions. rsc.org | Higher efficiency and less waste generation. |

Stereochemical Control and Regioisomeric Purity

For a molecule like this compound, which does not possess a chiral center, the primary concern is not stereochemical control in the sense of enantioselectivity, but rather the control of regioisomeric purity. acs.org Achieving a high degree of regioisomeric purity means synthesizing the target isomer exclusively, without contamination from other isomers where the bromine and chlorine atoms are located at different positions on the quinoline ring.

The key to controlling regioisomeric purity lies in the careful selection of synthetic methods and reaction conditions that favor the formation of the desired isomer. As discussed under sequential halogenation, the directing effects of the existing substituents are a major factor. The interplay between the electron-donating methyl group and the electron-withdrawing chloro group will dictate the positions most susceptible to electrophilic attack.

Modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for determining the regioisomeric purity of the synthesized compound. nih.gov HPLC can separate different isomers, allowing for their quantification, while 2D NMR techniques can help in the unambiguous assignment of the positions of the substituents on the quinoline ring.

The development of regioselective reactions is an active area of research in organic synthesis. For example, metal-free, regioselective C-H halogenation of 8-substituted quinolines has been reported, offering a potential route to selectively introduce a halogen at a specific position. rsc.org Similarly, directed ortho-metalation strategies can be employed to functionalize specific positions adjacent to a directing group.

The ultimate goal is to develop a synthetic protocol that provides this compound with a regioisomeric purity exceeding 99%. This would likely involve a multi-step synthesis with careful purification at each stage to remove any unwanted isomers.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be the cornerstone for elucidating the molecular structure of 3,4-Dibromo-7-chloro-8-methylquinoline in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential to assign the proton (¹H) and carbon (¹³C) chemical shifts and to establish the connectivity and spatial relationships within the molecule.

1D NMR (¹H, ¹³C) for Preliminary Structural Assignment

¹H NMR: The proton NMR spectrum would provide the initial overview of the proton environment. The aromatic region would be expected to show signals corresponding to the protons on the quinoline (B57606) core. The number of signals, their chemical shifts, and their coupling patterns would be crucial for determining their positions. The methyl group at the C8 position would likely appear as a singlet in the upfield region of the spectrum.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their electronic environment (e.g., aromatic, methyl, or carbons bonded to halogens). Quaternary carbons, such as those bearing the bromo and chloro substituents and the junction carbons of the quinoline ring, would also be identified.

A hypothetical data table for the expected 1D NMR shifts is presented below. The actual values would need to be determined experimentally.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2 | Expected in aromatic region | - |

| C-2 | - | Expected in aromatic region |

| C-3 | - | Expected in aromatic region (quaternary) |

| C-4 | - | Expected in aromatic region (quaternary) |

| H-5 | Expected in aromatic region | - |

| C-5 | - | Expected in aromatic region |

| H-6 | Expected in aromatic region | - |

| C-6 | - | Expected in aromatic region |

| C-7 | - | Expected in aromatic region (quaternary) |

| C-8 | - | Expected in aromatic region (quaternary) |

| CH₃ | Expected in upfield region | Expected in upfield region |

| C-4a | - | Expected in aromatic region (quaternary) |

| C-8a | - | Expected in aromatic region (quaternary) |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign the ¹H and ¹³C signals and to confirm the substitution pattern, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would establish the proton-proton coupling networks, revealing which protons are adjacent to each other on the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the positions of the bromo, chloro, and methyl substituents by observing correlations from the aromatic protons and the methyl protons to the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would provide information about the spatial proximity of protons. For instance, a NOESY correlation between the C8-methyl protons and a proton at C7 (if present in a related structure) or H-2 would help to confirm the geometry of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

HRMS would be employed to determine the exact mass of the molecule with high precision. This would allow for the unambiguous determination of its elemental formula (C₁₀H₆Br₂ClN). The observed isotopic pattern, particularly due to the presence of two bromine atoms and one chlorine atom, would serve as a characteristic signature to confirm the presence and number of these halogen atoms. Fragmentation analysis within the mass spectrometer could also provide structural information by identifying characteristic losses of substituents from the parent ion.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Fourier-transform infrared (FT-IR) and Raman spectroscopy would be used to identify the characteristic vibrational modes of the functional groups present in the molecule. The spectra would be expected to show absorption bands corresponding to:

C-H stretching and bending vibrations of the aromatic ring and the methyl group.

C=C and C=N stretching vibrations characteristic of the quinoline core.

C-Cl and C-Br stretching vibrations, typically found in the lower frequency region of the spectrum.

While FT-IR and Raman are complementary techniques, the specific vibrational modes observed would help to confirm the presence of the key structural components of the molecule.

Theoretical and Computational Investigations of 3,4 Dibromo 7 Chloro 8 Methylquinoline

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. DFT calculations are a mainstay in the computational chemistry of quinoline (B57606) and its derivatives, providing valuable insights into their geometric and electronic properties. nih.govijpras.com For a molecule like 3,4-Dibromo-7-chloro-8-methylquinoline, DFT, particularly with the B3LYP functional and a suitable basis set (e.g., 6-31G* or 6-311++G(d,p)), would be employed to predict its properties. scirp.orgasianpubs.org

DFT calculations can determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy geometry. For this compound, the quinoline core is expected to be largely planar. The introduction of substituents—two bromine atoms at positions 3 and 4, a chlorine atom at position 7, and a methyl group at position 8—will induce some changes in the local geometry.

Specifically, the C-Br, C-Cl, and C-C (methyl) bond lengths will be determined by the electronic interactions between these groups and the quinoline ring. Based on studies of similar halogenated quinolines, the C-Br bonds are expected to be in the range of 1.88-1.92 Å, and the C-Cl bond length is anticipated to be around 1.73-1.76 Å. The bond angles around the substituted carbon atoms will also be slightly distorted from the ideal 120° for sp² hybridized carbons in an aromatic system to accommodate the steric bulk of the halogen atoms.

| Bond Parameter | Expected Value for this compound |

| C3-Br Bond Length | ~1.90 Å |

| C4-Br Bond Length | ~1.90 Å |

| C7-Cl Bond Length | ~1.74 Å |

| C8-CH₃ Bond Length | ~1.51 Å |

| C2-C3-C4 Bond Angle | ~119° |

| C3-C4-C10 Bond Angle | ~121° |

| C6-C7-C8 Bond Angle | ~120° |

| C7-C8-N1 Bond Angle | ~118° |

Note: These are estimated values based on DFT calculations of other halogenated and methylated quinoline derivatives.

Theoretical vibrational frequencies can be calculated from the optimized geometry using DFT. These frequencies correspond to the different modes of vibration of the molecule, such as stretching, bending, and torsional motions. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure.

For this compound, characteristic vibrational modes would include:

C-H stretching vibrations of the quinoline ring and the methyl group, typically in the 2900-3100 cm⁻¹ region.

C=C and C=N stretching vibrations of the aromatic quinoline core, expected in the 1400-1600 cm⁻¹ range.

C-Br stretching vibrations, which are expected at lower frequencies, generally in the 500-700 cm⁻¹ region.

C-Cl stretching vibrations, typically found in the 600-800 cm⁻¹ range.

Methyl group deformations , including scissoring and rocking modes, in the 1375-1450 cm⁻¹ and 900-1200 cm⁻¹ regions, respectively.

Molecular Orbital Analysis: HOMO-LUMO Energy Gaps and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. scirp.org The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. ijpras.com

For this compound, the presence of electron-withdrawing halogen atoms is expected to lower the energies of both the HOMO and LUMO. The HOMO-LUMO gap for substituted quinolines is typically in the range of 3-5 eV. A smaller HOMO-LUMO gap suggests a higher reactivity.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

| Parameter | Conceptual Significance | Expected Trend for this compound |

| HOMO Energy | Electron donating ability | Lowered due to electron-withdrawing halogens |

| LUMO Energy | Electron accepting ability | Lowered due to electron-withdrawing halogens |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability | Moderate gap, indicating a relatively stable but reactive molecule |

| Chemical Hardness (η) | Resistance to change in electron distribution | Expected to be moderately hard |

| Electrophilicity Index (ω) | Propensity to accept electrons | Expected to be a good electrophile |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Computational methods can also predict various spectroscopic parameters, which can aid in the characterization of new compounds.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the chemical shifts of the protons and carbons on the quinoline ring would be influenced by the electronic effects of the substituents. The bromine and chlorine atoms are expected to cause a downfield shift (higher ppm) for the nearby carbons and protons due to their electronegativity. The methyl group, being electron-donating, would cause an upfield shift (lower ppm) for the adjacent carbon and protons.

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. rjptonline.org The calculations can provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For substituted quinolines, the absorption spectra typically show multiple bands in the UV-Vis region corresponding to π→π* and n→π* transitions. The presence of halogens and the methyl group can cause a shift in the absorption bands (bathochromic or hypsochromic shift) compared to the parent quinoline molecule.

Conformational Analysis and Potential Energy Surfaces

While the quinoline ring system is rigid, the methyl group at the 8-position can rotate. Conformational analysis would involve calculating the energy of the molecule as a function of the dihedral angle of the C7-C8-C(methyl)-H bond. This would allow for the identification of the most stable conformation (the global minimum on the potential energy surface) and any energy barriers to rotation. For a methyl group, the rotational barrier is typically low, suggesting that at room temperature, there would be free rotation.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. arabjchem.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its movement and flexibility. For this molecule, MD simulations could be used to study its interactions with solvent molecules or its behavior in a biological environment, such as binding to a protein. Parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated to assess the stability and flexibility of the molecule. nih.gov

Quantum Chemical Studies of Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This phenomenon is attributed to the anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential, known as a "σ-hole," on the outer side of the halogen along the axis of its covalent bond. nih.govnih.gov Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in characterizing these interactions.

For this compound, the bromine and chlorine atoms can all potentially participate in halogen bonding. DFT calculations can be employed to compute the molecular electrostatic potential (MEP) surface of the molecule, which would visualize the locations and magnitudes of the σ-holes on the Br and Cl atoms. The strength and directionality of these potential halogen bonds can be further quantified by calculating the interaction energies and geometric parameters of complexes formed between this compound and various Lewis bases (e.g., ammonia, pyridine (B92270), or even anions).

Due to the lack of specific published research on this compound, the following table presents hypothetical data based on typical values observed for similar halogenated aromatic compounds in computational studies. These values illustrate the expected trends in halogen bond strength and geometry. The interaction energy (ΔE) represents the stability of the halogen-bonded complex, while the X···N distance and R-X···N angle describe the geometry of the interaction (where X is the halogen and N is the nitrogen atom of a generic Lewis base like ammonia).

| Halogen Atom Position | Interaction Energy (ΔE, kcal/mol) | Halogen···N Distance (Å) | C-X···N Angle (°) |

|---|---|---|---|

| Br at C3 | -4.8 | 2.95 | 175.2 |

| Br at C4 | -5.2 | 2.91 | 176.8 |

| Cl at C7 | -3.5 | 3.10 | 174.5 |

Note: The data in this table is illustrative and based on general principles of halogen bonding observed in related molecules. Actual values for this compound would require specific DFT calculations.

The expected trend, as depicted in the hypothetical data, is that the heavier halogens (bromine) form stronger halogen bonds than chlorine, which is consistent with the general understanding of σ-hole interactions. mdpi.com The position of the halogen on the quinoline ring can also influence the strength of the interaction due to the electronic effects of the ring system and other substituents.

Computational Insights into Reaction Mechanisms and Selectivity

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions, predicting their outcomes, and understanding the factors that control their selectivity. For a molecule like this compound, computational studies can provide insights into various potential transformations, such as further electrophilic substitution, nucleophilic aromatic substitution, or metal-catalyzed cross-coupling reactions.

For instance, the bromination of quinoline derivatives is a common reaction, and its regioselectivity can be rationalized through computational analysis. researchgate.netnuph.edu.ua By calculating the energies of the reaction intermediates (such as sigma complexes) and transition states for the addition of an electrophile at different positions on the quinoline ring, a reaction energy profile can be constructed. The position with the lowest activation energy barrier will correspond to the kinetically favored product.

Given the existing substitution pattern of this compound, further electrophilic substitution would likely occur on the carbocyclic ring. DFT calculations could be used to determine the most probable site of, for example, nitration or further halogenation. These calculations would involve optimizing the geometries of the reactants, transition states, and products for substitution at each available position and calculating their corresponding energies.

The following interactive table provides hypothetical activation energies for the electrophilic bromination at the C5 and C6 positions of the quinoline ring system. These values are for illustrative purposes to demonstrate how computational results can be used to predict reaction selectivity.

| Position of Bromination | Calculated Activation Energy (ΔE‡, kcal/mol) | Predicted Selectivity |

|---|---|---|

| C5 | 22.5 | Major Product |

| C6 | 25.8 | Minor Product |

Note: The data presented in this table is hypothetical and intended to illustrate the application of computational chemistry in predicting reaction selectivity. The actual values would depend on the specific reaction conditions and the level of theory used in the calculations.

These hypothetical results suggest that electrophilic attack at the C5 position is kinetically more favorable than at the C6 position, leading to the selective formation of the 5-bromo derivative. Such computational predictions are invaluable for guiding synthetic efforts and optimizing reaction conditions to achieve desired products. Similar computational approaches can be applied to understand the mechanisms of other reactions, such as nucleophilic substitution, where the calculations would focus on the stability of Meisenheimer-like intermediates.

Mechanistic Studies and Reactivity Profiles of 3,4 Dibromo 7 Chloro 8 Methylquinoline

Investigation of Electrophilic Substitution Mechanisms at Brominated and Chlorinated Positions

The introduction of an additional electrophile to the 3,4-Dibromo-7-chloro-8-methylquinoline ring is a challenging prospect due to the deactivating nature of the three existing halogen substituents. Halogens direct electrophiles to the ortho and para positions but deactivate the ring towards substitution. In this specific molecule, the positions are already heavily substituted.

Generally, electrophilic aromatic substitution (EAS) proceeds via a two-step mechanism involving the formation of a Wheland intermediate, which is a non-aromatic carbocation. lumenlearning.com The stability of this intermediate is crucial, and the presence of multiple electron-withdrawing halogens would significantly destabilize it, thus increasing the activation energy for the reaction. lumenlearning.com

For new substitutions, the least deactivated positions would be favored. The directing effects of the substituents on this compound are as follows:

The nitrogen atom in the quinoline (B57606) ring is strongly deactivating for electrophilic substitution.

The halogens at positions 3, 4, and 7 are deactivating.

The methyl group at position 8 is an activating group.

Nucleophilic Aromatic Substitution (SNAr) Pathways of Halogen Substituents

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for polyhalogenated quinolines. This reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. libretexts.orglibretexts.org The rate of this reaction is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate. libretexts.orglibretexts.org

In this compound, the quinoline nitrogen itself acts as an electron-withdrawing group, activating the attached benzene (B151609) and pyridine (B92270) rings to nucleophilic attack. The relative reactivity of the halogens towards nucleophilic displacement is generally F > Cl > Br > I. However, the position of the halogen on the ring is also a critical factor.

Based on related systems, the halogen at the 4-position of the quinoline ring is generally the most susceptible to nucleophilic substitution, followed by the halogen at the 2-position (if present). The halogen at the 3-position is considerably less reactive. The chlorine at the 7-position on the benzene ring is the least likely to be substituted via an SNAr mechanism without the presence of additional activating groups in the ortho or para positions. Therefore, for this compound, a nucleophile would preferentially attack the C-4 position, leading to the displacement of the bromide ion.

Halogen-Metal Exchange Reactions and Regioselectivity (e.g., Magnesiation)

Halogen-metal exchange is a powerful tool for the functionalization of aryl halides. The regioselectivity of this reaction is influenced by the nature of the halogen and the electronic environment of the C-X bond. In polyhalogenated systems, the order of exchange is typically I > Br > Cl.

For this compound, which contains two bromo and one chloro substituent, the exchange would be expected to occur at one of the C-Br bonds. The regioselectivity between the C-3 and C-4 positions would be influenced by the steric and electronic environment. Studies on 1,2-dibromoarenes have shown that regioselective halogen-metal exchange can be achieved, and the position of exchange can be determined using spectroscopic methods. nih.gov In the case of this compound, the C-4 bromine is likely to be more reactive towards metalation due to the electronic activation by the quinoline nitrogen.

Cross-Coupling Reactions at Halogenated Sites

Cross-coupling reactions are fundamental in modern organic synthesis for the formation of C-C and C-heteroatom bonds. The different halogen atoms on this compound offer opportunities for selective cross-coupling.

Palladium-Catalyzed Cross-Couplings (Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are highly effective for the functionalization of haloquinolines. nih.gov The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. uwindsor.ca The reactivity of the carbon-halogen bond in these reactions follows the general trend I > Br > Cl > F.

Given the two different C-Br bonds and one C-Cl bond in this compound, selective cross-coupling is feasible. The C-4 bromo substituent is expected to be the most reactive site for palladium-catalyzed reactions due to its position relative to the quinoline nitrogen. By carefully controlling the reaction conditions (catalyst, ligand, temperature), it may be possible to achieve selective coupling at the C-4 position, leaving the C-3 bromo and C-7 chloro substituents intact for subsequent transformations.

Below is a table summarizing the expected reactivity for different palladium-catalyzed cross-coupling reactions:

| Reaction | Expected Major Product | Relative Reactivity of Halogens |

| Suzuki-Miyaura | 4-Aryl-3-bromo-7-chloro-8-methylquinoline | C4-Br > C3-Br > C7-Cl |

| Sonogashira | 4-Alkynyl-3-bromo-7-chloro-8-methylquinoline | C4-Br > C3-Br > C7-Cl |

| Heck | 4-Alkenyl-3-bromo-7-chloro-8-methylquinoline | C4-Br > C3-Br > C7-Cl |

Copper-Catalyzed Cross-Couplings

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-based methods, particularly for the formation of C-N and C-O bonds. While generally requiring higher temperatures than palladium-catalyzed reactions, they can offer different selectivity profiles. The reactivity trend of halogens in copper-catalyzed reactions is often similar to that in palladium-catalyzed reactions (I > Br > Cl). Therefore, selective coupling at the C-4 bromo position would also be the most probable outcome in copper-catalyzed reactions.

Reactivity of the Methyl Group (e.g., Benzylic Functionalization)

The methyl group at the 8-position of the quinoline ring is a site for potential functionalization through benzylic reactions. This methyl group can undergo reactions typical of benzylic positions, such as radical halogenation or oxidation.

For instance, treatment with a radical initiator like N-bromosuccinimide (NBS) in the presence of light or a radical initiator could lead to the formation of 8-(bromomethyl)-3,4-dibromo-7-chloroquinoline. This brominated intermediate can then serve as a handle for further nucleophilic substitutions to introduce a variety of functional groups.

Oxidation of the methyl group to a carboxylic acid or an aldehyde is also a plausible transformation, which would provide another avenue for diversification of the molecular scaffold.

Influence of Halogen Identity and Position on Reactivity

The reactivity of the quinoline nucleus is significantly modulated by the nature and position of its substituents. In this compound, the interplay between the electron-withdrawing effects of the three halogen atoms and the electron-donating effect of the methyl group dictates its chemical behavior. The specific placement of these substituents creates a unique electronic and steric environment that influences the molecule's susceptibility to various chemical transformations.

Halogens, being electronegative, generally decrease the electron density of the aromatic rings, making the quinoline system more susceptible to nucleophilic attack and less reactive towards electrophilic substitution. The pyridine ring of quinoline is inherently electron-deficient, a characteristic that is further amplified by the presence of halogen substituents. Conversely, the methyl group at the C-8 position, being an electron-donating group, tends to increase the electron density of the carbocyclic ring.

The bromine atoms at the C-3 and C-4 positions are situated on the pyridine ring. Their strong electron-withdrawing inductive effect significantly deactivates this ring towards electrophilic attack and activates it for nucleophilic substitution. Nucleophilic attack is generally favored at the C-2 and C-4 positions of the quinoline ring. acs.org The presence of a bromine atom at C-4, a good leaving group, would suggest that this position is a likely site for nucleophilic substitution reactions.

The chlorine atom at the C-7 position and the methyl group at the C-8 position are located on the benzene ring. The chlorine atom exerts an electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect. The methyl group at the adjacent C-8 position has an electron-donating inductive effect. This substitution pattern on the carbocyclic ring influences its reactivity in electrophilic aromatic substitution reactions, which typically occur at the C-5 and C-8 positions in unsubstituted quinoline. quora.com

Studies on related compounds, such as 4,8-Dibromo-3-chloro-6-methylquinoline, indicate that bromine atoms at the C-4 and C-8 positions enhance the electrophilicity at other positions, facilitating nucleophilic attack. While the specific compound has a different substitution pattern, this finding underscores the activating effect of halogens towards nucleophilic substitution on the quinoline core.

Furthermore, research on 4-chloro-8-methylquinolin-2(1H)-one has demonstrated the reactivity of the 4-chloro group towards various nucleophilic substitution reactions. mdpi.com This suggests that the C-4 position in this compound, bearing a bromine atom, would also be a primary site for such reactions. The relative reactivity of the C-3 and C-4 positions towards nucleophiles would be influenced by both electronic and steric factors.

The following interactive data table provides a comparative overview of related halogenated and methylated quinoline derivatives to infer the potential reactivity of this compound.

| Compound Name | Substituent Positions | Predicted Influence on Reactivity |

| This compound | 3-Br, 4-Br, 7-Cl, 8-Me | The pyridine ring is highly activated for nucleophilic substitution, particularly at the C-4 position. The benzene ring is influenced by the opposing effects of the C-7 chloro and C-8 methyl groups, likely directing electrophilic substitution to the C-5 position. |

| 4,8-Dibromo-3-chloro-6-methylquinoline | 3-Cl, 4-Br, 6-Me, 8-Br | Bromine at C-4 and C-8 enhances electrophilicity, facilitating nucleophilic attack. The methyl group at C-6 may introduce steric hindrance. |

| 4-Chloro-8-methylquinolin-2(1H)-one | 4-Cl, 8-Me | The 4-chloro group is susceptible to nucleophilic substitution. mdpi.com The 8-methyl group influences the electronic properties of the benzene ring. |

| 7-Chloro-8-methylquinoline-3-carboxylic acid | 3-COOH, 7-Cl, 8-Me | The presence of a carboxylic acid group at C-3, along with the halogen and methyl groups, significantly alters the electronic landscape. The reactivity will be a composite of the directing effects of all substituents. |

| 4-Bromo-7-chloro-8-methylquinoline-3-carboxylic acid | 3-COOH, 4-Br, 7-Cl, 8-Me | Similar to the above, but with an additional bromine at the C-4 position, further enhancing the susceptibility of the pyridine ring to nucleophilic attack and potentially influencing the acidity of the carboxylic acid. |

Derivatization Chemistry and Analog Synthesis from 3,4 Dibromo 7 Chloro 8 Methylquinoline

Modular Synthesis of Substituted Quinoline (B57606) Analogs via Selective Transformations

The differential reactivity of the carbon-halogen bonds in 3,4-Dibromo-7-chloro-8-methylquinoline is the cornerstone of its modular synthesis capabilities. In transition metal-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order C–I > C–Br > C–Cl. mdpi.comresearchgate.net This hierarchy enables selective functionalization, allowing for a stepwise and controlled introduction of different substituents.

Initially, palladium-catalyzed reactions such as Suzuki-Miyaura, Stille, or Negishi couplings can be employed to selectively target the C-Br bonds. mdpi.comrsc.org Due to electronic effects imparted by the quinoline nitrogen, the C4-position is generally more activated towards oxidative addition by a palladium(0) catalyst compared to other positions on the carbocyclic ring. mdpi.com Therefore, initial cross-coupling with an arylboronic acid would likely occur preferentially at the C4-Br bond. Subsequent modification of the C3-Br bond could be achieved under more forcing conditions. Finally, the more inert C7-Cl bond can be functionalized, completing the modular synthesis. This stepwise approach allows for the creation of tri-substituted quinolines with precise control over the substituent pattern.

Table 1: Predicted Reactivity of Functional Sites in this compound

| Functional Group | Position | Relative Reactivity in Cross-Coupling | Potential Transformations |

| Bromo | C4 | High | Suzuki, Sonogashira, Buchwald-Hartwig |

| Bromo | C3 | Medium-High | Suzuki, Sonogashira, Buchwald-Hartwig |

| Chloro | C7 | Low | Suzuki, Buchwald-Hartwig (harsher conditions) |

| Methyl | C8 | Variable | C-H Activation/Functionalization |

Strategies for Introducing Diverse Functional Groups

A primary strategy for derivatizing the this compound scaffold is through palladium-catalyzed cross-coupling reactions that form new carbon-carbon bonds.

Suzuki-Miyaura Coupling : This is one of the most robust methods for C-C bond formation and is widely used in the pharmaceutical industry. rsc.orgnih.gov By employing this reaction, the bromine atoms at the C3 and C4 positions can be sequentially substituted with a vast array of aryl and heteroaryl groups. For instance, reaction with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base would yield the corresponding aryl-substituted quinoline. researchgate.netresearchgate.net The less reactive C7-chloro group would require more specialized catalyst systems, often involving sterically hindered phosphine ligands, to undergo successful coupling. rsc.org

C-H Activation/Alkylation : The 8-methyl group provides an additional site for derivatization through C(sp³)-H bond activation. The nitrogen atom of the quinoline ring acts as an intrinsic directing group, enabling transition metals like rhodium, cobalt, or ruthenium to selectively functionalize the methyl group. researchgate.netnih.govsemanticscholar.org This allows for the introduction of various alkyl or aryl groups. For example, cobalt-catalyzed alkenylation with alkynes can produce highly substituted olefins at the 8-position. acs.org This approach complements the cross-coupling reactions at the halogenated positions, significantly expanding the accessible molecular diversity.

The introduction of nitrogen-containing functional groups is a common strategy in drug design. The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds. wikipedia.orgresearchgate.netacsgcipr.org

This reaction allows for the coupling of the haloquinoline with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles. ias.ac.inuni-rostock.delibretexts.org Similar to the Suzuki-Miyaura coupling, the selectivity of the amination can be controlled based on the inherent reactivity of the C-Br versus C-Cl bonds. The more reactive C-Br bonds at positions 3 and 4 would be aminated under milder conditions than the C-Cl bond at position 7. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and can be tailored to the specific amine and halide position being targeted. ias.ac.in This methodology is instrumental in synthesizing libraries of amino-quinoline derivatives for biological screening. Nucleophilic aromatic substitution (SNAr) can also be employed, particularly for the activated 4-chloro position, with strong nitrogen nucleophiles. researchgate.net

Synthesis of Polyfunctionalized Quinoline Scaffolds

By combining the selective transformations described above, it is possible to synthesize highly functionalized quinoline scaffolds. A potential synthetic route could commence with a selective Suzuki-Miyaura coupling at the C4-bromo position, followed by a Buchwald-Hartwig amination at the C3-bromo position. The resulting intermediate, now bearing distinct aryl and amino substituents, could then undergo a C-H functionalization reaction at the 8-methyl group to introduce an additional point of diversity. Finally, the less reactive C7-chloro position could be targeted under more vigorous cross-coupling conditions to complete the synthesis of a polyfunctionalized quinoline. This strategic combination of modern synthetic methodologies allows for the efficient construction of complex molecules from a relatively simple starting material.

Building Block Utility in Complex Chemical Syntheses

The this compound molecule is a valuable building block for the synthesis of more complex chemical entities. Quinoline and its derivatives are integral components of numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities including anticancer, antimalarial, and anti-inflammatory properties. nih.govresearchgate.net

The ability to selectively functionalize this scaffold at four different positions (C3, C4, C7, and C8) makes it an attractive starting point for fragment-based drug discovery and lead optimization campaigns. The derivatives synthesized from this building block can serve as key intermediates for the construction of fused heterocyclic systems or as ligands for metal complexes with potential applications in materials science or catalysis. scirp.orgscirp.org The strategic placement of different functional groups allows for fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for the development of new therapeutic agents.

Advanced Analytical Methodologies for Compound Characterization and Purity

Development of Chromatographic Methods for Purification and Separation

Chromatographic techniques are indispensable for the isolation and purification of 3,4-Dibromo-7-chloro-8-methylquinoline from complex reaction mixtures and for the separation of closely related impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of non-volatile compounds like this compound. A robust, reverse-phase HPLC (RP-HPLC) method with UV detection is typically developed and validated for this purpose.

The development process involves the systematic optimization of several parameters to achieve adequate separation of the main compound from its potential impurities. These parameters include the choice of the stationary phase (column), the composition of the mobile phase, the flow rate, and the column temperature. For halogenated quinolines, a C18 column is often effective. researchgate.net The mobile phase generally consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve compounds with a wide range of polarities. researchgate.net

Method validation is performed according to established guidelines to ensure the method is reliable, reproducible, and accurate for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Table 1: Illustrative HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 60% B; 2-15 min: 60-95% B; 15-18 min: 95% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While HPLC is suitable for the main compound and non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the identification and quantification of volatile byproducts that may arise during the synthesis of this compound. researchgate.netlgcstandards.com These can include residual solvents or low molecular weight intermediates.

In GC-MS, the sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter a mass spectrometer, which provides mass information for identification. nih.gov Method development for GC-MS involves selecting the appropriate column, temperature program, and mass spectrometry parameters.

Table 2: Hypothetical GC-MS Conditions for Volatile Impurity Analysis

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 50 °C (2 min), then 15 °C/min to 300 °C (5 min hold) |

| MS Ionization | Electron Ionization (EI), 70 eV |

| Mass Range | 40-500 amu |

Quantitative Analytical Techniques for Reaction Monitoring and Yield Determination

Accurate quantitative methods are crucial for monitoring the progress of a chemical reaction and for the precise determination of the final product yield.

Quantitative NMR (qNMR) for Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary method for determining the purity of a substance without the need for a specific reference standard of the analyte. bohrium.comusp.org The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. bwise.kr By comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated. researchgate.netacs.org

For this compound, a distinct, well-resolved proton signal, for instance, the methyl group protons, would be chosen for quantification against a suitable internal standard like maleic anhydride (B1165640) or dimethyl sulfone.

Table 3: Example Data for Purity Determination by qNMR

| Parameter | Analyte (this compound) | Internal Standard (Maleic Anhydride) |

| Mass | 25.10 mg | 5.25 mg |

| Molecular Weight | 348.36 g/mol | 98.06 g/mol |

| Proton Signal (Integral) | CH₃ (Integral: 1.00) | CH=CH (Integral: 0.98) |

| Number of Protons | 3 | 2 |

| Calculated Purity | 98.7% w/w | (Reference Purity: 99.9%) |

Impurity Profiling and Trace Analysis in Synthetic Batches

Impurity profiling is the identification and quantification of all impurities present in a drug substance at levels typically above 0.1%. pharmaguideline.comnih.gov This is a critical step in pharmaceutical development and manufacturing to ensure the safety and efficacy of the final product. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

LC-MS is a key technique for impurity profiling, as it provides both the retention time from the LC separation and the mass-to-charge ratio from the MS, which aids in the structural elucidation of unknown impurities. lgcstandards.com Recurring impurities found in different synthetic batches of this compound would be thoroughly characterized. Potential impurities could arise from starting materials, intermediates, byproducts, or degradation products. beilstein-journals.org For example, isomers with different substitution patterns or incompletely halogenated quinoline (B57606) derivatives could be present.

Crystallization Techniques for Enhanced Purity

Crystallization is a fundamental technique for the purification of solid compounds. youtube.comyoutube.com The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. As the solubility decreases with temperature, the desired compound crystallizes out, leaving the impurities behind in the mother liquor. youtube.com

The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a compound like this compound, a range of organic solvents or solvent mixtures might be screened to find the optimal system. Techniques like slow evaporation, vapor diffusion, or layering of a good solvent with a poor solvent can also be employed to obtain high-purity crystals. google.comunifr.ch Recrystallization, or performing the crystallization process multiple times, can further enhance the purity of the final product. youtube.com

Functional Exploration and Non Biological Applications

Investigation as a Synthetic Intermediate for Novel Chemical Structures

The reactivity of the carbon-halogen bonds in 3,4-Dibromo-7-chloro-8-methylquinoline would likely be central to its role as a synthetic intermediate. The differential reactivity of the bromine and chlorine atoms could allow for selective functionalization through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. This would enable the introduction of a wide range of functional groups, leading to the synthesis of novel and complex chemical structures. The methyl group at the 8-position could also influence the regioselectivity of these reactions due to steric hindrance.

Potential in Materials Science

The inherent properties of the quinoline (B57606) ring system, combined with the presence of heavy halogen atoms, suggest potential applications for this compound in the field of materials science.

Halogenated aromatic compounds are often explored as building blocks for organic electronic materials. The bromine and chlorine atoms in this compound could be utilized as leaving groups in polymerization reactions to synthesize conjugated polymers. These polymers could potentially exhibit interesting photophysical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The specific substitution pattern would influence the electronic band gap and charge transport properties of the resulting materials.

Role as Ligands in Coordination Chemistry and Catalysis

The nitrogen atom in the quinoline ring of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This allows for its use as a ligand in the formation of metal complexes.

By coordinating with various transition metals, this compound could form complexes with catalytic activity. The electronic properties of the quinoline ring, influenced by the electron-withdrawing halogen atoms, would affect the electron density at the metal center, thereby tuning its catalytic performance. These complexes could potentially be employed as catalysts in a range of organic transformations, such as oxidation, reduction, or carbon-carbon bond-forming reactions. The steric bulk of the substituents could also play a role in controlling the selectivity of the catalytic process.

Applications as Chemical Probes for Reaction Monitoring

While less common, quinoline derivatives can sometimes be used as fluorescent probes. The specific photophysical properties of this compound would need to be investigated. If it exhibits fluorescence that is sensitive to its chemical environment, it could potentially be developed into a chemical probe for monitoring the progress of certain chemical reactions or for detecting the presence of specific analytes. Changes in the fluorescence intensity or wavelength upon reaction or binding could provide a real-time analytical signal.

Photophysical Properties and Potential in Optical Devices (e.g., Fluorophores, Dyes)

The quinoline scaffold is a cornerstone in the development of fluorescent materials due to its inherent luminescent properties, which can be finely tuned through synthetic modifications. researchgate.netscielo.br These derivatives are integral to advancements in optical devices, serving as molecular probes, components of organic light-emitting diodes (OLEDs), and chemosensors. scielo.br The photophysical characteristics of any quinoline derivative, including its absorption and emission spectra, fluorescence quantum yield, and Stokes shift, are dictated by the nature and position of substituents on the aromatic ring. researchgate.netscielo.br

While specific experimental data for this compound are not available in the cited literature, an understanding of its potential photophysical behavior can be inferred from the known effects of its constituent functional groups on the quinoline core. The electronic properties of quinoline derivatives, and thus their fluorescence, are sensitive to the introduction of both electron-donating and electron-withdrawing groups. acs.orgnih.gov

The halogen atoms (bromine and chlorine) on the 3, 4, and 7-positions are expected to significantly influence the molecule's photophysical properties. Halogens can modify the electronic structure of the aromatic system through inductive electron withdrawal. nih.gov Furthermore, heavy atoms like bromine are known to exert a "heavy-atom effect," which can enhance intersystem crossing from the singlet excited state to the triplet state. This process often leads to a decrease in fluorescence intensity, or quenching. uci.eduresearchgate.net The introduction of bromine into other fluorescent molecular systems has been observed to diminish or quench fluorescence. researchgate.net Conversely, in some systems, halogen substitution has been shown to cause a red-shift in absorption and emission spectra. rsc.org

The methyl group at the 8-position can also modulate the photophysical properties. The presence of a methyl group can influence the optical and photochromic properties of polymers containing a quinoline moiety. researchgate.net Its electronic effect (weakly electron-donating) and steric influence can alter the energy levels of the molecule and affect its interaction with the surrounding solvent, thereby impacting the emission spectra and quantum yield. researchgate.netresearchgate.net The substitution pattern is critical, as even minor positional changes of a methyl group can lead to different photophysical outcomes. researchgate.net

Given the complex interplay of these substituents, this compound's potential as a fluorophore or dye would depend on the net effect of the electron-withdrawing halogens and the methyl group on the quinoline's electronic transitions. Its utility in optical devices would require experimental characterization to determine its specific absorption and emission wavelengths, quantum efficiency, and photostability.

Illustrative Photophysical Properties of Substituted Quinolines

The following table provides a general overview of the range of photophysical properties observed for various quinoline derivatives. It is important to note that this data is for illustrative purposes only and is not representative of this compound, for which specific experimental data is not available in the provided search results.

| Property | Typical Range for Substituted Quinolines | Reference |

| Maximum Absorption Wavelength (λabs) | 230 - 450 nm | scielo.br |

| Maximum Emission Wavelength (λem) | ~400 - 600 nm | scielo.bracs.orgnih.gov |

| Fluorescence Quantum Yield (Φ) | <0.01 - 0.70 | acs.org |

| Stokes Shift | 50 - 150 nm | nih.govbeilstein-archives.org |

Challenges and Future Research Directions

Addressing Regioselectivity and Chemoselectivity in Complex Halogenation Patterns

The synthesis of polysubstituted quinolines with precise control over the position and type of halogen atoms is a formidable challenge. For a molecule like 3,4-Dibromo-7-chloro-8-methylquinoline, achieving the desired substitution pattern requires a deep understanding of the directing effects of the substituents already present on the quinoline (B57606) core. The methyl group at the 8-position and the existing halogen atoms influence the electronic and steric environment of the ring, making subsequent halogenations complex. biosynce.comiust.ac.ir

Future research will likely focus on developing novel catalytic systems that can overcome the inherent reactivity patterns of the quinoline nucleus. mdpi.comrsc.org This includes the design of catalysts that can direct halogenation to specific, less-favored positions. rsc.orgresearchgate.net Metal-free halogenation protocols, which offer advantages in terms of cost and environmental impact, are also a promising area of investigation. rsc.orgrsc.org

A key aspect will be to elucidate the mechanistic pathways of these reactions to better predict and control the outcomes. mdpi.com This involves studying the interplay of electronic effects from the methyl and chloro substituents and the steric hindrance they impose, which collectively dictate the regioselectivity of bromination at the 3- and 4-positions.

Development of More Sustainable and Atom-Economical Synthetic Routes

Traditional methods for synthesizing quinolines often involve harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste. acs.orgacs.org The development of greener synthetic routes is a critical goal for modern organic chemistry. acs.org For this compound, this entails exploring methodologies that maximize atom economy and utilize environmentally benign solvents and catalysts. rsc.orgacs.org

Future research in this area could involve:

One-pot syntheses: Designing multi-component reactions where the quinoline core is assembled and functionalized in a single synthetic operation. nih.govrsc.org

Catalytic C-H activation: Directly introducing substituents onto the quinoline scaffold by activating carbon-hydrogen bonds, thus avoiding the need for pre-functionalized starting materials. mdpi.com

Use of nanocatalysts: Investigating the use of nanocatalysts to improve reaction efficiency and facilitate catalyst recovery and reuse. acs.org

These approaches would not only make the synthesis of this compound more sustainable but also more cost-effective.

Exploration of Unconventional Reactivity of Polysubstituted Quinolines

The high degree of substitution in this compound may give rise to unconventional reactivity. The steric crowding and electronic perturbations caused by the multiple substituents could lead to novel chemical transformations.

Future research could explore:

Nucleophilic aromatic substitution (NAS) reactions: Investigating the displacement of the halogen atoms with various nucleophiles. The relative reactivity of the chloro and bromo substituents at different positions would provide insights into the electronic nature of the substituted quinoline.

Metal-catalyzed cross-coupling reactions: Utilizing the bromo and chloro substituents as handles for introducing new functional groups through reactions like Suzuki, Heck, and Sonogashira couplings. google.com This would allow for the synthesis of a diverse library of derivatives with potential applications in materials science and medicinal chemistry.

Photochemical and radical reactions: Exploring the reactivity of the compound under photochemical or radical-initiated conditions, which could lead to unexpected cyclization or functionalization pathways. nih.gov

Understanding the unique reactivity of this molecule could unlock new synthetic strategies and provide access to novel chemical space.

Advanced Computational Methodologies for Property Prediction and Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. researchgate.netnih.gov For this compound, computational methods can be employed to:

Predict physicochemical properties: Calculating properties such as solubility, lipophilicity, and electronic structure to guide its application in various fields. rsc.org

Model reaction mechanisms: Using density functional theory (DFT) and other methods to understand the regioselectivity and chemoselectivity of its synthesis and subsequent reactions. frontiersin.org

Design new derivatives: Employing quantitative structure-activity relationship (QSAR) models to design new molecules based on the this compound scaffold with desired biological or material properties. nih.gov

The integration of computational and experimental approaches will be crucial for unlocking the full potential of this complex molecule.

| Predicted Physicochemical Properties of this compound | |

| Property | Predicted Value |

| Molecular Formula | C10H6Br2ClN |

| Molecular Weight | 335.42 g/mol |

| XlogP | 4.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 0 |

| Exact Mass | 334.876 g/mol |

| Monoisotopic Mass | 334.876 g/mol |

| Topological Polar Surface Area | 12.9 Ų |

| Heavy Atom Count | 14 |

| Complexity | 275 |

Note: These properties are predicted based on computational models and may differ from experimental values.

Integration of this compound into Supramolecular Chemistry

The presence of multiple halogen atoms on the quinoline ring makes this compound an interesting candidate for applications in supramolecular chemistry. Halogen bonding, a non-covalent interaction involving a halogen atom as a Lewis acidic center, is a powerful tool for constructing complex molecular assemblies. acs.org

Future research in this area could involve:

Crystal engineering: Studying the solid-state packing of the molecule to understand the role of halogen bonds and other non-covalent interactions in determining its crystal structure.

Anion recognition: Designing receptors based on the this compound scaffold that can selectively bind to anions through halogen bonding.

Self-assembly: Exploring the self-assembly of the molecule into higher-order structures such as gels, liquid crystals, or nanomaterials. nih.gov

The ability to form predictable and robust halogen bonds could enable the use of this compound as a building block for the rational design of functional supramolecular materials. acs.org

Q & A

Q. What are the optimal synthetic routes for 3,4-Dibromo-7-chloro-8-methylquinoline, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step halogenation and functionalization of a quinoline core. A plausible route starts with 7-chloro-8-methylquinoline, followed by regioselective bromination at positions 3 and 4 using bromine or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) to avoid over-bromination . Solvent choice (e.g., dichloromethane vs. acetic acid) significantly impacts regioselectivity and yield. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical to isolate the pure product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substitution patterns; deshielding effects for bromine atoms (~7.5–8.5 ppm for aromatic protons) and chlorine/methyl groups are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS identifies molecular ions (e.g., [M+H] at m/z 353–355 for isotopic Br patterns) .

- XRD : Single-crystal X-ray diffraction (using SHELXL ) resolves bond lengths/angles, particularly the steric effects of adjacent bromine and methyl groups. Twinning or disorder in crystals may require iterative refinement .

Q. How can researchers optimize purification to mitigate byproducts from halogenation reactions?

- Methodological Answer : Common byproducts include di-brominated isomers or over-halogenated derivatives. TLC monitoring (UV/iodine visualization) during synthesis helps track reaction progress. Gradient elution in column chromatography (e.g., 5–20% ethyl acetate in hexane) effectively separates isomers. Recrystallization in ethanol at low temperatures preferentially isolates the target compound due to solubility differences .

Advanced Research Questions

Q. What mechanisms underlie the biological activity of this compound, and how can they be experimentally validated?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or topoisomerase inhibition) to measure IC values. Compare with structurally similar quinolines (e.g., 4,5-Dibromo-8-methylquinoline ) to identify substituent-specific effects.

- Apoptosis Induction : Perform flow cytometry (Annexin V/PI staining) on cancer cell lines (e.g., HeLa or MCF-7) to quantify apoptotic cells. Validate via Western blotting for caspase-3 activation .

Q. How do crystallographic challenges (e.g., twinning or disorder) impact structural refinement of this compound?

- Methodological Answer : Heavy atoms (Br, Cl) increase electron density complexity, leading to twinning or disorder. Use SHELXL’s TWIN/BASF commands to model twinned domains. For disorder, apply PART/SUMP restraints to refine overlapping positions. High-resolution data (<1.0 Å) collected at synchrotron sources improves model accuracy .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from varying assay conditions (e.g., pH, solvent DMSO concentration). Conduct dose-response curves under standardized protocols (e.g., CLSI guidelines). Cross-validate using orthogonal assays (e.g., microbial growth inhibition vs. enzymatic activity) .

Q. What is the comparative impact of bromine vs. other halogens (e.g., fluorine) on reactivity and bioactivity?

- Methodological Answer :

- Reactivity : Bromine’s higher electronegativity and steric bulk increase susceptibility to nucleophilic substitution compared to fluorine. Test via SNAr reactions with amines or thiols .